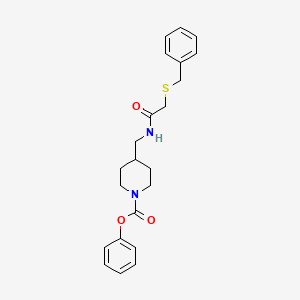

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-7-3-1-4-8-19)23-15-18-11-13-24(14-12-18)22(26)27-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVLXKNBWYVBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the benzylthioacetamido group: This step involves the reaction of the piperidine derivative with benzylthioacetic acid or its derivatives under suitable conditions.

Esterification: The final step involves the esterification of the carboxyl group with phenol or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylthioacetamido group may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate and its analogs:

Structural and Functional Insights

- Methylthiophenyl Analogs (CAS 1235340-99-4): The methylthio group increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Thiophene Derivatives (CAS 1311891-43-6): The thiophene ring contributes to π-π stacking interactions with biological targets, a feature absent in benzylthio-containing compounds .

- Hydrochloride Salts (CAS 61087-51-2): Salt formulations, such as hydrochlorides, improve solubility and crystallinity, critical for pharmaceutical processing .

Biological Activity

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a benzylthioacetamido moiety. Its structural complexity contributes to its diverse biological interactions. The presence of the carboxylate ester enhances its solubility and bioavailability, which are critical factors in drug development.

The biological activity of this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The benzylthioacetamido group may modulate the activity of certain enzymes, while the piperidine and phenyl groups contribute to the compound's binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It is hypothesized that the compound interacts with receptors associated with pain and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : The compound is being explored for its potential anticancer effects, particularly against specific cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation, which could be beneficial in various inflammatory diseases.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study conducted on derivatives of similar compounds indicated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the benzylthio group could enhance efficacy .

- Anticancer Activity :

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparative Yields for Piperidine Derivative Syntheses

| Synthetic Step | Yield (Reported) | Conditions | Reference |

|---|---|---|---|

| Reductive amination | 61% | STAB, acetic acid, RT | |

| Acylation | 79.9% | Propionic anhydride, reflux | |

| Carboxylation | 26% | Phosgene, base, 0°C |

Q. Table 2. NMR Data for Key Intermediates

| Compound Feature | -NMR (ppm) | -NMR (ppm) | Reference |

|---|---|---|---|

| Piperidine CH | 2.78 (m) | 53.3, 52.1 | |

| Benzylthio SCH | 3.66 (s) | 62.3 | |

| Phenyl carbonyl | - | 174.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.